2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid
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Overview
Description
2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid: is a chemical compound with the molecular formula C₄H₃Cl₂FO₂ It is a cyclopropane derivative characterized by the presence of two chlorine atoms, one fluorine atom, and a carboxylic acid group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide (KOH) in dioxane, using tetraphenylarsonium chloride as a catalyst . The yields from this method can be improved by adding potassium fluoride and 18-crown-6 to the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the principles of cyclopropanation and the use of appropriate catalysts and reagents are likely to be employed on a larger scale to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed:
Substitution Reactions: Substituted cyclopropane derivatives.
Oxidation Reactions: Oxidized carboxylic acid derivatives.
Reduction Reactions: Alcohols or other reduced forms of the compound.
Scientific Research Applications
2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
2,2-dichlorocyclopropane-1-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1,1-difluorocyclopropane derivatives: Contain different halogen substitutions, leading to variations in chemical properties and applications.
Uniqueness: 2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the cyclopropane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
2758000-72-3 |
---|---|
Molecular Formula |
C4H3Cl2FO2 |
Molecular Weight |
173 |
Purity |
95 |
Origin of Product |
United States |
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